molecular formula C26H36N2O2 B15174755 Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-

Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-

Cat. No.: B15174755
M. Wt: 408.6 g/mol
InChI Key: KTVGKRKFCUTGRP-HFRGRHLUSA-N
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Description

Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- typically involves multiple steps, including the formation of the cyclopenta[c]pyrrol ring system, the introduction of the pyrrolidinyl group, and the attachment of the tetrahydro-2H-pyran moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: In the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopenta[c]pyrrol derivatives, pyrrolidinyl-substituted compounds, and tetrahydro-2H-pyran-containing molecules

Uniqueness

The uniqueness of Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- lies in its specific combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity.

Biological Activity

Methanone derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl-], represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique configuration that includes multiple chiral centers and various functional groups which may contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a related compound demonstrated the ability to disrupt tubulin polymerization, promoting microtubule fragmentation and inhibiting cancer cell migration. In vivo studies indicated significant inhibition of primary tumor growth and metastasis in melanoma models, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of methanone derivatives have been explored extensively. Research indicates that certain methanone compounds exhibit moderate to good activity against various bacteria and fungi. For example, a study reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The zone of inhibition assays indicated promising results compared to standard antibiotics.

Antioxidant Activity

Antioxidant properties are another area where methanone derivatives show potential. Compounds derived from similar structures have been evaluated for their ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .

Case Studies

StudyCompoundBiological ActivityFindings
ABI-231 analoguesAnticancerDisrupted tubulin polymerization; inhibited tumor growth in vivo
2-substituted methanonesAntimicrobialEffective against Gram-positive and Gram-negative bacteria
Various methanonesAntioxidantDemonstrated free radical scavenging activity

The mechanisms through which these compounds exert their biological effects are under investigation. For anticancer activity, the disruption of microtubule dynamics is a key pathway. In antimicrobial action, the inhibition of bacterial cell wall synthesis or interference with metabolic pathways may be involved.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

[(3aR,6aR)-4-[4-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]phenyl]-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-(oxan-4-yl)methanone

InChI

InChI=1S/C26H36N2O2/c1-19-3-2-13-27(19)14-10-20-4-6-21(7-5-20)24-9-8-23-17-28(18-25(23)24)26(29)22-11-15-30-16-12-22/h4-7,9,19,22-23,25H,2-3,8,10-18H2,1H3/t19-,23+,25-/m1/s1

InChI Key

KTVGKRKFCUTGRP-HFRGRHLUSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC[C@@H]4[C@H]3CN(C4)C(=O)C5CCOCC5

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CCC4C3CN(C4)C(=O)C5CCOCC5

Origin of Product

United States

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